molecular formula C18H21BrO2 B14582632 1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene CAS No. 61270-19-7

1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene

Cat. No.: B14582632
CAS No.: 61270-19-7
M. Wt: 349.3 g/mol
InChI Key: UFPIWNJLYFHBEF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene is an organic compound with the molecular formula C18H21BrO2 It is a derivative of benzene, featuring both benzyloxy and bromopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene typically involves the reaction of 1-(benzyloxy)-3-hydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to alter the benzyloxy group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include benzyloxybenzaldehyde and benzyloxybenzoic acid.

    Reduction: Products include dehalogenated compounds and reduced benzyloxy derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromopentyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene is unique due to the presence of both benzyloxy and bromopentyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

61270-19-7

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

1-(5-bromopentoxy)-3-phenylmethoxybenzene

InChI

InChI=1S/C18H21BrO2/c19-12-5-2-6-13-20-17-10-7-11-18(14-17)21-15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2

InChI Key

UFPIWNJLYFHBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCCCCBr

Origin of Product

United States

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